5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzisothiazolyl and pyrimidinamine groups are aromatic, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine group could undergo alkylation, acylation, or other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. For example, the presence of the benzisothiazolyl group could potentially make the compound more lipophilic, which could affect its solubility and stability .Scientific Research Applications
Metabolism and Disposition in Arylpiperazine Derivatives
5-{[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine, as a compound within the arylpiperazine derivatives class, is subject to extensive metabolic processes, including CYP3A4-dependent N-dealkylation. This metabolic pathway leads to the formation of 1-aryl-piperazines, which have a variety of effects on serotonin receptors and other neurotransmitter systems. The metabolites distribute extensively in tissues, including the brain, and are primarily biotransformed through CYP2D6-dependent oxidation. The individual variability in the metabolite-to-parent drug ratios among users underscores the complexity of its pharmacokinetics and pharmacodynamics (Caccia, 2007).
Role in DNA Interaction
Compounds like 5-{[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine, due to their structural affinity with known minor groove binders such as Hoechst 33258, may have potential applications in DNA interaction studies. These applications include fluorescent DNA staining for cellular and molecular biology research, which could provide insights into chromosomal behavior and genetic material organization within cells (Issar & Kakkar, 2013).
Serotonin Receptor Targeting for Antidepressant Effects
The structural components, such as the piperazine and pyrimidine rings present in 5-{[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine, are indicative of potential antidepressant effects through targeting the 5-HT1A receptor. Compounds targeting this receptor modulate the release of serotonin and other neurotransmitters, which are crucial in the treatment of depression. The presence of functional groups like piperazine and pyrimidine in these compounds has been linked to their activity, suggesting a basis for further research into clinical applications for depression treatment (Wang et al., 2019).
Potential in Bipolar Disorder Treatment
5-{[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine, through its similarity to benzisothiazolyl piperazine derivatives such as ziprasidone, may have applications in the treatment of bipolar disorders. Ziprasidone demonstrates efficacy in managing manic and mixed episodes in bipolar disorder, suggesting that structurally related compounds could offer similar therapeutic benefits. The pharmacological profile, including receptor antagonism and neurotransmitter reuptake inhibition, supports its potential use in bipolar disorder management (Sacchetti et al., 2011).
Future Directions
properties
IUPAC Name |
[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[2-(ethylamino)pyrimidin-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-2-19-18-20-11-13(12-21-18)17(25)24-9-7-23(8-10-24)16-14-5-3-4-6-15(14)26-22-16/h3-6,11-12H,2,7-10H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVNGECAGMQUAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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